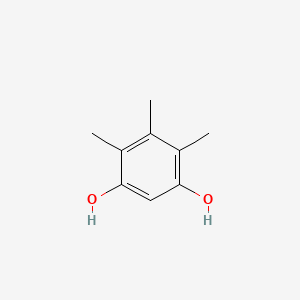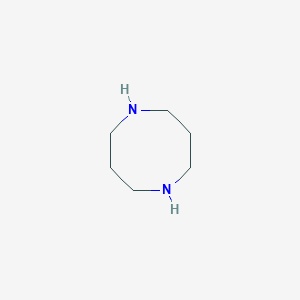
1,5-Diazacyclooctane
Vue d'ensemble
Description
1,5-Diazacyclooctane is an organic compound with the chemical formula (CH₂CH₂CH₂NH)₂. It is a colorless oil and belongs to the class of cyclic diamines . This compound is known for its unique structure, which consists of a ring containing two nitrogen atoms separated by three carbon atoms each.
Méthodes De Préparation
1,5-Diazacyclooctane can be synthesized through various methods. One common synthetic route involves the alkylation of ammonia with 1,3-dibromopropane, although this method yields a low amount of the desired product . Another approach involves the reaction of polyamines with acrolein, which produces this compound as a significant downstream product . Industrial production methods may involve optimizing these reactions to increase yield and purity.
Analyse Des Réactions Chimiques
1,5-Diazacyclooctane undergoes several types of chemical reactions:
Substitution Reactions: The N-H centers in this compound can be replaced with various groups.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of specific reagents and conditions.
Common reagents used in these reactions include aldehydes, transition metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Diazacyclooctane has several applications in scientific research:
Chemistry: It is used as a chelating ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine:
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial processes that require metal chelation.
Mécanisme D'action
The mechanism of action of 1,5-diazacyclooctane involves its ability to act as a chelating ligand. By binding to metal ions, it can stabilize metal complexes and influence their reactivity. In biological systems, this chelation can affect various molecular targets and pathways, such as those involved in oxidative stress .
Comparaison Avec Des Composés Similaires
1,5-Diazacyclooctane can be compared with other cyclic diamines and related compounds:
1,4-Diazacycloheptane: This compound has a similar structure but with a seven-membered ring instead of an eight-membered ring.
1,5-Diaza-3,7-diphosphacyclooctanes: These compounds contain phosphorus atoms in addition to nitrogen atoms in the ring.
Tröger’s Base: A bicyclic compound with nitrogen atoms that can also act as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific ring size and the spacing of nitrogen atoms, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1,5-diazocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-3-7-5-2-6-8-4-1/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQWLLKIZBMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313786 | |
| Record name | Octahydro-1,5-diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-07-0 | |
| Record name | Octahydro-1,5-diazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5687-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1,5-diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
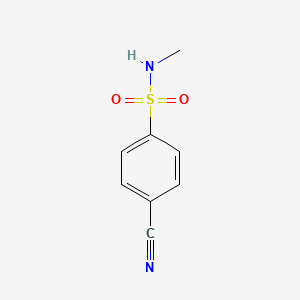


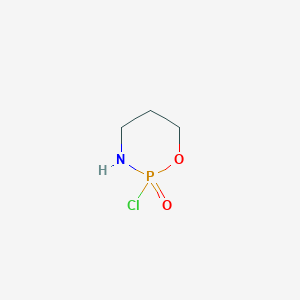
![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
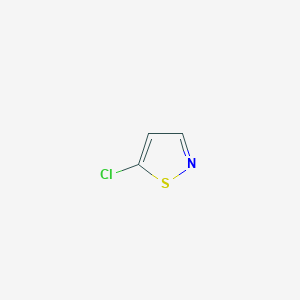
![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
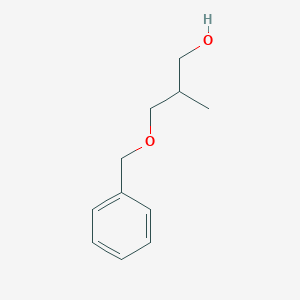

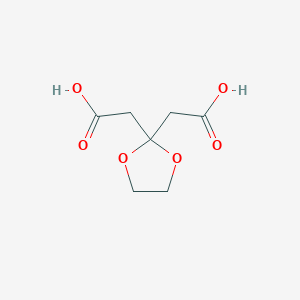
![[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B3191725.png)
